{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
Overview
Description
{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid is a useful research compound. Its molecular formula is C15H18N2O6 and its molecular weight is 322.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds containing the indole nucleus, which is similar to the structure of the given compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Biochemical Pathways
Indole derivatives, which share structural similarities with the given compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Biochemical Analysis
Biochemical Properties
{1-[2-(3,4-Dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with sigma receptors and monoamine transporters, affecting their binding affinity and selectivity . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its impact on sigma receptors, which play a role in cell signaling and neurotransmission . Additionally, it affects the activity of acetylcholinesterase, an enzyme critical for neurotransmitter regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been observed to inhibit or activate enzymes, leading to changes in gene expression. For example, it interacts with sigma receptors and monoamine transporters, modulating their activity and influencing neurotransmitter levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that its binding affinity and selectivity for sigma receptors and monoamine transporters can vary with time . These temporal effects are essential for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit gastric acid secretion and reduce pepsin output, while higher doses may lead to toxic or adverse effects . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of sigma receptors and monoamine transporters, which play a role in neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that it can be transported across cell membranes and distributed within various tissues .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
2-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-22-11-4-3-9(7-12(11)23-2)5-6-17-14(20)10(8-13(18)19)16-15(17)21/h3-4,7,10H,5-6,8H2,1-2H3,(H,16,21)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANOJBINRTVSHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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